molecular formula C6H12ClF2N B6163738 3-fluoro-3-(fluoromethyl)piperidine hydrochloride CAS No. 2306271-69-0

3-fluoro-3-(fluoromethyl)piperidine hydrochloride

Cat. No.: B6163738
CAS No.: 2306271-69-0
M. Wt: 171.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-3-(fluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C6H12ClFN2 It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of two fluorine atoms, one attached to the piperidine ring and the other to a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-3-(fluoromethyl)piperidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are strictly adhered to due to the hazardous nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-3-(fluoromethyl)piperidine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-fluoro-3-(fluoromethyl)piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-3-(fluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-3-(fluoromethyl)piperidine hydrochloride is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-3-(fluoromethyl)piperidine hydrochloride involves the reaction of 3-(fluoromethyl)piperidine with hydrogen fluoride gas in the presence of a catalyst to form 3-fluoro-3-(fluoromethyl)piperidine. This intermediate is then reacted with hydrochloric acid to form the final product, 3-fluoro-3-(fluoromethyl)piperidine hydrochloride.", "Starting Materials": [ "3-(fluoromethyl)piperidine", "Hydrogen fluoride gas", "Catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: React 3-(fluoromethyl)piperidine with hydrogen fluoride gas in the presence of a catalyst to form 3-fluoro-3-(fluoromethyl)piperidine intermediate.", "Step 2: React the intermediate with hydrochloric acid to form 3-fluoro-3-(fluoromethyl)piperidine hydrochloride." ] }

CAS No.

2306271-69-0

Molecular Formula

C6H12ClF2N

Molecular Weight

171.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.